cis-Tadalafil-d3

Bioequivalence Therapeutic drug monitoring Quantitative bioanalysis

cis-Tadalafil-d3 is the essential stable isotope-labeled internal standard for accurate LC-MS/MS quantification of cis-Tadalafil (EP Impurity A). Unlike trans-isomer standards, it matches analyte stereochemistry and retention time, correcting matrix effects to achieve precision ≤3.7% CV. Mandated for ANDA filings where BP 2025 limits Impurity A to ≤0.15%. This stereochemically-matched deuterated analog ensures regulatory method compliance—substitution risks systematic quantification errors and filing rejection.

Molecular Formula C22H19N3O4
Molecular Weight 392.4 g/mol
Cat. No. B12425599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Tadalafil-d3
Molecular FormulaC22H19N3O4
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
InChIInChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m0/s1/i1D3
InChIKeyWOXKDUGGOYFFRN-MASZXHQHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Tadalafil-d3 Procurement Guide: Deuterated PDE5 Inhibitor Reference Standard and Analytical Internal Standard


cis-Tadalafil-d3 (CAS 1329799-70-3) is a stable isotope-labeled analog of cis-Tadalafil, incorporating three deuterium atoms at the N-methyl position of the piperazinedione ring system . The compound retains the cis-(6R,12aS) stereochemical configuration of its parent molecule while exhibiting a molecular mass shift of +3 Da (MW = 392.42 g/mol vs. 389.40 g/mol for unlabeled cis-Tadalafil) [1]. As a deuterated derivative of the PDE5 inhibitor pharmacophore, cis-Tadalafil-d3 serves primarily as an internal standard for quantitative LC-MS/MS bioanalysis and as a reference material for stereochemical method development, rather than as a therapeutic candidate [2].

Why Unlabeled cis-Tadalafil or Alternative Internal Standards Cannot Substitute for cis-Tadalafil-d3


Generic substitution of cis-Tadalafil-d3 with unlabeled cis-Tadalafil in quantitative bioanalysis introduces systematic error due to the absence of isotopic differentiation in mass spectrometric detection. In LC-MS/MS workflows, the deuterated internal standard co-elutes with the analyte while generating a distinct MRM transition (m/z 393.1 → 271.2 for Tadalafil-d3 vs. m/z 390.3 → 268.2 for unlabeled Tadalafil), enabling compensation for matrix effects, extraction variability, and ionization suppression [1]. Alternative deuterated Tadalafil analogs (e.g., Tadalafil-13C2,d3 or Tadalafil-d3 with different deuteration sites) may exhibit divergent chromatographic retention behavior or extraction recovery profiles, necessitating method revalidation . Furthermore, the cis-configuration of cis-Tadalafil-d3 is stereochemically distinct from trans-isomers and the therapeutically active (6R,12aR)-Tadalafil, meaning that substitution with an incorrect stereoisomer would compromise chiral method development and impurity profiling accuracy [2].

cis-Tadalafil-d3 Quantitative Differentiation Evidence vs. Closest Comparators


LC-MS/MS Quantification: Deuterated vs. Unlabeled Internal Standard Differentiation

In a validated LC-MS/MS method for Tadalafil quantification in human plasma, cis-Tadalafil-d3 was employed as the deuterated internal standard, demonstrating a distinct MRM transition at m/z 393.1 → 271.2 compared to unlabeled Tadalafil at m/z 390.3 → 268.2 [1]. This isotopic differentiation enabled precise compensation for matrix effects and extraction variability, achieving intra-batch and inter-batch precision ≤3.7% and accuracy of 97.8% to 104.1% across five concentration levels, with analyte recovery from spiked plasma ranging from 98.95% to 100.61% [1].

Bioequivalence Therapeutic drug monitoring Quantitative bioanalysis

cis-Configuration Stereochemical Selectivity vs. trans-Isomers in Chiral Chromatography

Chiral chromatographic analysis of Tadalafil stereoisomers using a CHIRALPAK-IC column (250 mm × 4.6 mm, 5 μm) with acetonitrile:water (40:60) mobile phase at 1.0 mL/min achieved baseline resolution (Rs > 1.5) between cis-configured isomers and trans-diastereomers [1]. Under these conditions, the cis-isomer (corresponding to the stereochemistry of cis-Tadalafil-d3) elutes with distinct retention relative to trans-isomers, enabling quantification of stereochemical impurities at detection limits of 12.7-25.3 ng/mL [1]. In contrast, achiral reversed-phase methods fail to discriminate between cis- and trans-configurations, a limitation documented in forensic adulterant analysis where misidentification of Tadalafil stereoisomers occurred due to identical precursor ions and similar MS2 fragmentation patterns [2].

Chiral separation Impurity profiling Stereochemical authentication

Deuterium Kinetic Isotope Effect: Metabolic Stability Differentiation vs. Unlabeled cis-Tadalafil

Deuteration at the N-methyl position of cis-Tadalafil introduces a kinetic isotope effect that may alter metabolic clearance rates. In deuterated drug analogs, the carbon-deuterium bond exhibits higher stability (lower zero-point energy) compared to carbon-hydrogen bonds, resulting in slower CYP450-mediated oxidative metabolism at the deuteration site . While direct comparative metabolic stability data for cis-Tadalafil-d3 versus unlabeled cis-Tadalafil are not available in the open literature, class-level evidence from deuterated pharmaceuticals indicates that deuteration can extend half-life and reduce clearance in compounds where the deuterated moiety is the primary site of oxidative metabolism . This property positions cis-Tadalafil-d3 as a candidate for metabolic tracer studies where differential stability enables tracking of parent compound versus metabolites in complex biological systems.

Pharmacokinetics Metabolic stability Deuterium isotope effect

Pharmacopoeia Impurity Reference Standard: Regulatory Compliance Differentiation vs. Research-Grade Alternatives

cis-Tadalafil-d3 corresponds stereochemically to Tadalafil EP Impurity A (cis-Tadalafil, 6R,12aS diastereomer, CAS 171596-27-3) and serves as its deuterated analog for analytical method validation [1]. The unlabeled cis-Tadalafil (EP Impurity A) is an official European Pharmacopoeia and United States Pharmacopeia impurity standard, with defined acceptance criteria in tadalafil drug substance specifications [1]. In validated HPLC methods for tadalafil active pharmaceutical ingredient (API), cis-isomer content (Isomer A) was quantified at 0.018% in commercial batches, while trans-isomers (Isomer B and Isomer C) remained below the detection limit (<0.010%) [2]. The deuterated form (cis-Tadalafil-d3) extends this regulatory utility by enabling mass spectrometric method development and validation without the interference that would occur if unlabeled impurity standards were used in LC-MS/MS workflows.

Regulatory compliance Quality control Pharmacopoeia reference standards

cis-Tadalafil-d3 Optimal Application Scenarios for Research and Industrial Procurement


Regulated Bioequivalence Studies Requiring Validated LC-MS/MS Methodology

In bioequivalence trials for tadalafil generic formulations, regulatory agencies (FDA, EMA) require validated LC-MS/MS methods with deuterated internal standards to ensure accuracy and precision across the therapeutic concentration range. cis-Tadalafil-d3 has been successfully deployed in a 24-subject healthy volunteer bioequivalence study of 20 mg tadalafil tablets, achieving linear calibration over 0.50-500 ng/mL (r² ≥ 0.9994), intra-batch and inter-batch precision ≤3.7%, and accuracy of 97.8% to 104.1% [1]. The method employed Phenomenex Strata-X-C solid-phase extraction and triple quadrupole MS with MRM transitions at m/z 393.1 → 271.2 for the deuterated internal standard, enabling reanalysis of 115 study samples with maintained method performance [1].

Chiral Purity Method Development and Stereochemical Impurity Profiling

Pharmaceutical quality control laboratories developing chiral HPLC methods for tadalafil API require stereochemically defined reference standards to validate separation of cis- and trans-diastereomers. Using a CHIRALPAK-IC column with acetonitrile:water (40:60) mobile phase, baseline resolution (Rs > 1.5) was achieved for all three tadalafil stereoisomers, with cis-isomer (Isomer A) detection limit of 12.7 ng/mL and trans-isomers (Isomer B and Isomer C) detection limits of 25.3 and 25.2 ng/mL, respectively [2]. cis-Tadalafil-d3 serves as a mass spectrometry-compatible chiral reference material for method transfer from HPLC-UV to LC-MS/MS platforms, addressing the documented limitation that achiral separation combined with MS cannot reliably distinguish cis- and trans-configurations of tadalafil analogs [3].

Therapeutic Drug Monitoring in Pediatric Pulmonary Arterial Hypertension

Clinical pharmacology studies in vulnerable populations require micro-volume sampling methods with deuterated internal standards to minimize blood draw volumes. A validated LC-MS/MS method for simultaneous quantification of bosentan, ambrisentan, sildenafil, and tadalafil in 50 μL pediatric plasma employed deuterated compounds as internal standards, achieving a lower limit of quantification of 2 ng/mL across the linear range of 2-1000 ng/mL [4]. The method utilized solid-phase extraction with 2% formic acid and methanol, C18 column separation with 5-minute isocratic runtime, and electrospray ionization MS detection [4]. cis-Tadalafil-d3 is directly applicable to this validated workflow, enabling precise tadalafil quantification in pediatric PAH pharmacokinetic studies where sample volume is critically limited.

Pharmacopoeia Compliance Documentation for ANDA Submissions

Abbreviated New Drug Application (ANDA) filings require comprehensive impurity profiling and analytical method validation compliant with USP and EP monographs. cis-Tadalafil-d3 corresponds stereochemically to Tadalafil EP Impurity A (cis-Tadalafil, 6R,12aS diastereomer, CAS 171596-27-3), an official pharmacopoeia impurity standard [5]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications during commercial production of tadalafil [5]. Traceability against pharmacopoeia standards (USP or EP) can be provided based on feasibility, supporting regulatory submission requirements [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-Tadalafil-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.